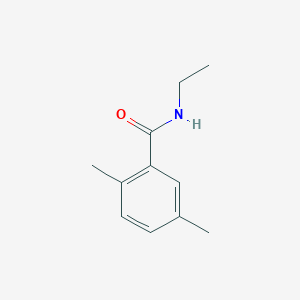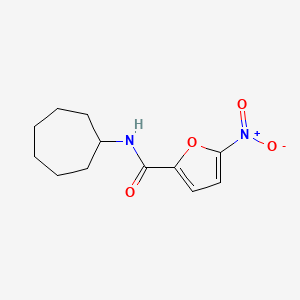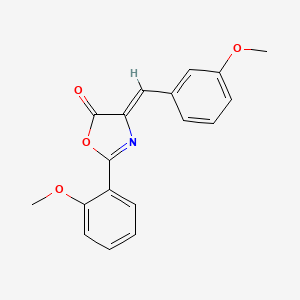
N-(3-acetylphenyl)-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-pyrazinecarboxamide, commonly referred to as AP-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AP-3 is a pyrazinecarboxamide derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of AP-3 is not fully understood, but it is believed to act on various cellular pathways and signaling molecules. AP-3 has been shown to inhibit the activity of certain enzymes and receptors, leading to downstream effects on cellular processes such as apoptosis and cell proliferation.
Biochemical and Physiological Effects:
AP-3 exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic properties. AP-3 has also been shown to modulate the levels of various neurotransmitters and cytokines, suggesting a potential role in the regulation of mood and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AP-3 in lab experiments is its relatively low toxicity and high solubility in aqueous solutions. However, AP-3 can be difficult to synthesize in large quantities, and its stability can be affected by factors such as pH and temperature. Additionally, further research is needed to fully understand the potential side effects and limitations of AP-3 in different experimental settings.
Direcciones Futuras
There are several potential future directions for research on AP-3. One area of interest is the development of more efficient and scalable synthesis methods for AP-3. Additionally, further studies are needed to fully understand the mechanism of action of AP-3 and its potential applications in different fields, including neurodegenerative diseases, cancer, and autoimmune disorders. Finally, the development of more potent and selective analogs of AP-3 may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of AP-3 involves the reaction of 3-acetylpyridine and 2-pyrazinecarboxylic acid in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization to obtain pure AP-3.
Aplicaciones Científicas De Investigación
AP-3 has been extensively studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and immunology. In neuroscience, AP-3 has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, AP-3 has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. In immunology, AP-3 has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9(17)10-3-2-4-11(7-10)16-13(18)12-8-14-5-6-15-12/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFHRFQEFHWUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5848369.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5848391.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)


![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)
![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)
